![molecular formula C10H18O2 B106663 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol CAS No. 34995-77-2](/img/structure/B106663.png)
2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol” is also known as (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran . It has a molecular weight of 152.2334 . The IUPAC Standard InChI is InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 .
Molecular Structure Analysis
The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound is a colorless to white to yellow solid or semi-solid or liquid .Scientific Research Applications
Asymmetric Synthesis in Organic Chemistry
A study by Meilert, Pettit, and Vogel (2004) highlighted the use of compounds related to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol in asymmetric synthesis, particularly in the creation of spiroketals. These compounds were found to be potentially effective in inhibiting cancer cell growth in certain types of leukemia and human cancer cell lines (Meilert, Pettit, & Vogel, 2004).
Catalysis and Renewable Materials
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol (a chemical from renewable materials) with aldehydes and ketones to form compounds similar to this compound. This study highlights the potential of these compounds as novel platform chemicals, particularly in sustainable chemistry applications (Deutsch, Martin, & Lieske, 2007).
Synthesis and Base-Catalyzed Transformations
Dmitrieva, Nikitina, Albanov, and Nedolya (2005) explored the synthesis and base-catalyzed transformations of vinyl ethers containing similar structures. Their research provided insights into the formation of various derivatives, showcasing the compound's versatility in organic synthesis (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).
Pharmaceutical Research
In pharmaceutical research, Czeskis (1998) described the synthesis of a compound similar to this compound for use as a serotonin antagonist. This showcases the potential of these compounds in developing new pharmaceuticals (Czeskis, 1998).
Antioxidant Agents
Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) investigated molecular combinations of antioxidants related to this compound. Their study revealed significant antioxidant effects, suggesting applications in therapeutic agents where free radical damage is involved (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
properties
CAS RN |
34995-77-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
InChI Key |
BRHDDEIRQPDPMG-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |
SMILES |
CC1(CCC(O1)C(C)(C)O)C=C |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C |
boiling_point |
201.00 to 202.00 °C. @ 760.00 mm Hg |
density |
0.932-0.942 |
Other CAS RN |
34995-77-2 |
physical_description |
Colourless to slightly yellow liquid; Powerful sweet-woody penetrating aroma with floral undertones |
Pictograms |
Irritant |
solubility |
Soluble in oils Soluble (in ethanol) |
synonyms |
trans-5-Ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol; Tetrahydro-α,α,5-trimethyl-5-vinyl-furfuryl Alcohol; rel-(2R,5R)-5-Ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol; (E)-Furanoid Linalool Oxide; (E)-Linalool Oxide; (E)-Linalool Oxide A; E- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



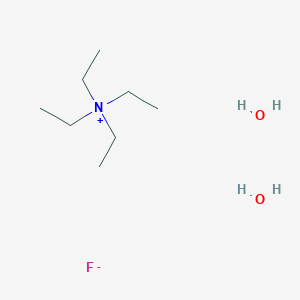
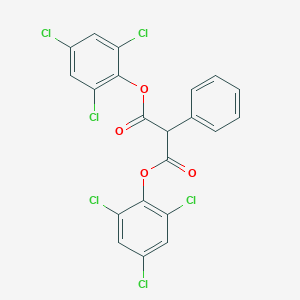
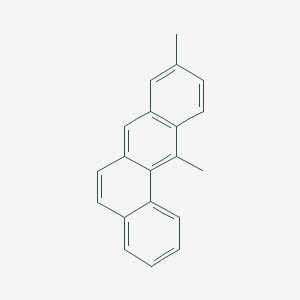
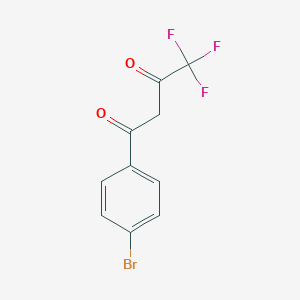

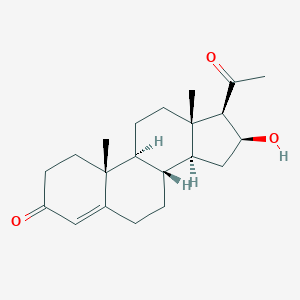

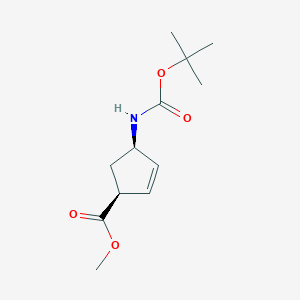

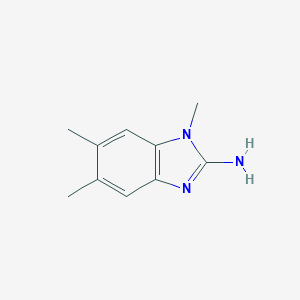

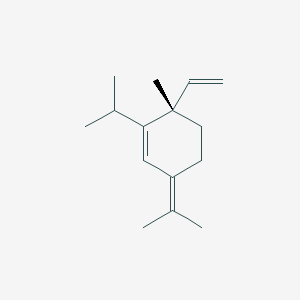
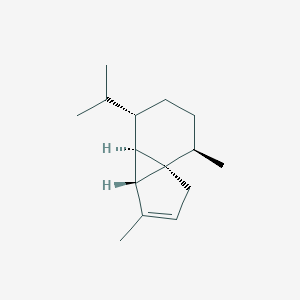
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)